![molecular formula C21H23N3O B4532556 N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide](/img/structure/B4532556.png)
N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide
Übersicht
Beschreibung
N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in regulating brain activity, and its dysfunction has been implicated in several neurological disorders, including epilepsy, anxiety, and depression. CPP-115 has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.
Wirkmechanismus
N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide works by inhibiting GABA transaminase, the enzyme responsible for the breakdown of GABA in the brain. By blocking this enzyme, N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide increases the levels of GABA, which in turn leads to increased inhibition of brain activity. This increased inhibition is thought to underlie the therapeutic effects of N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide in epilepsy, anxiety, and depression.
Biochemical and Physiological Effects
In addition to its effects on GABA levels, N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide has been shown to have other biochemical and physiological effects. For example, N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal plasticity and survival. N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide has also been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide is its selectivity for GABA transaminase, which reduces the likelihood of off-target effects. Additionally, N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide has good oral bioavailability, making it a viable candidate for clinical development. However, one limitation of N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide. One area of interest is the potential use of N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide in combination with other drugs for the treatment of epilepsy, anxiety, and depression. Another area of interest is the development of N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide analogs with improved pharmacokinetic properties. Finally, there is a need for further research on the long-term safety and efficacy of N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide in clinical settings.
In conclusion, N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide is a promising therapeutic agent for the treatment of epilepsy, anxiety, and depression. Its selective inhibition of GABA transaminase and its effects on neurotransmitter levels and BDNF expression make it a potentially useful tool for understanding the underlying mechanisms of these conditions. Further research is needed to fully explore the potential of N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide has been extensively studied in preclinical models of epilepsy, anxiety, and depression. In animal models of epilepsy, N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity. In animal models of anxiety and depression, N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-yn-1-yl)nicotinamide has been shown to have anxiolytic and antidepressant effects, respectively.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(methylamino)-N-(3-phenylprop-2-ynyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-22-20-19(14-7-15-23-20)21(25)24(18-12-5-6-13-18)16-8-11-17-9-3-2-4-10-17/h2-4,7,9-10,14-15,18H,5-6,12-13,16H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJKWSNWYXDUAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)N(CC#CC2=CC=CC=C2)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.